2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine
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Overview
Description
2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine core. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. This intermediate can then be coupled with a pyrimidine derivative through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrimidine ring can engage in coordination with metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and oxadiazole-containing molecules, such as:
- 2-methoxy-5-(phenylamino)methylpyrimidine
- 4-methoxyphenylboronic acid
- 2-methoxyphenylacetic acid
Uniqueness
What sets 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine apart is the combination of the methoxy-substituted pyrimidine and oxadiazole rings, which can confer unique electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-19-11-5-3-9(4-6-11)12-17-13(21-18-12)10-7-15-14(20-2)16-8-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQAPPHYVSKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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